molecular formula C18H15NO3 B2757946 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid CAS No. 177578-77-7

2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid

Cat. No. B2757946
CAS RN: 177578-77-7
M. Wt: 293.322
InChI Key: GJFBVGMHULTJQG-UHFFFAOYSA-N
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Description

2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid, also known as PPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PPA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.

Scientific Research Applications

Green Chemistry Applications

Phloretic acid, a phenolic compound related to the structural theme of 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid, is explored as a renewable building block for polybenzoxazine materials. Its use in enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation presents a sustainable alternative to phenol, demonstrating applications in developing materials with suitable thermal and thermo-mechanical properties for a wide range of uses (Acerina Trejo-Machin et al., 2017).

Conducting Polymers and Electrochromic Properties

The synthesis of thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and its conducting polymers showcases applications in electrochemical and chemical polymerization, leading to materials with potential uses in electrochromic devices and conductivity measurements (B. Bingöl et al., 2005).

Corrosion Inhibition

Research into pyrazoline derivatives, including compounds structurally similar to this compound, has demonstrated their potential role in corrosion inhibition of mild steel in hydrochloric acid solution. Experimental and computational studies highlight their effectiveness, indicating applications in industries where corrosion resistance is crucial (H. Lgaz et al., 2020).

Synthesis and Characterization of Polymeric and Small Molecule Compounds

The synthesis and characterization of novel compounds, such as succinic acid bis-(4-pyrrol-1-yl-phenyl) ester, reveal their applications in the creation of conducting copolymers. These materials' electrochemical and spectroelectrochemical properties suggest uses in electronics and materials science (M. Ertas et al., 2004).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives with core structures related to this compound have been explored for their hypolipidemic, anticancer, and anti-inflammatory activities. The synthesis of novel benzimidazole derivatives from phenoxyacetic acid showcases the potential for developing new therapeutic agents (M. Shaharyar et al., 2016).

properties

IUPAC Name

2-phenyl-2-(2-pyrrol-1-ylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-18(21)17(14-8-2-1-3-9-14)22-16-11-5-4-10-15(16)19-12-6-7-13-19/h1-13,17H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFBVGMHULTJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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